

Brominated Phenylsulfonyl Compounds: A Technical Review of Synthesis, Biological Activity, and Therapeutic Potential

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Compound of Interest

Compound Name: 4-(2-Bromophenylsulfonyl)morpholine

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Introduction

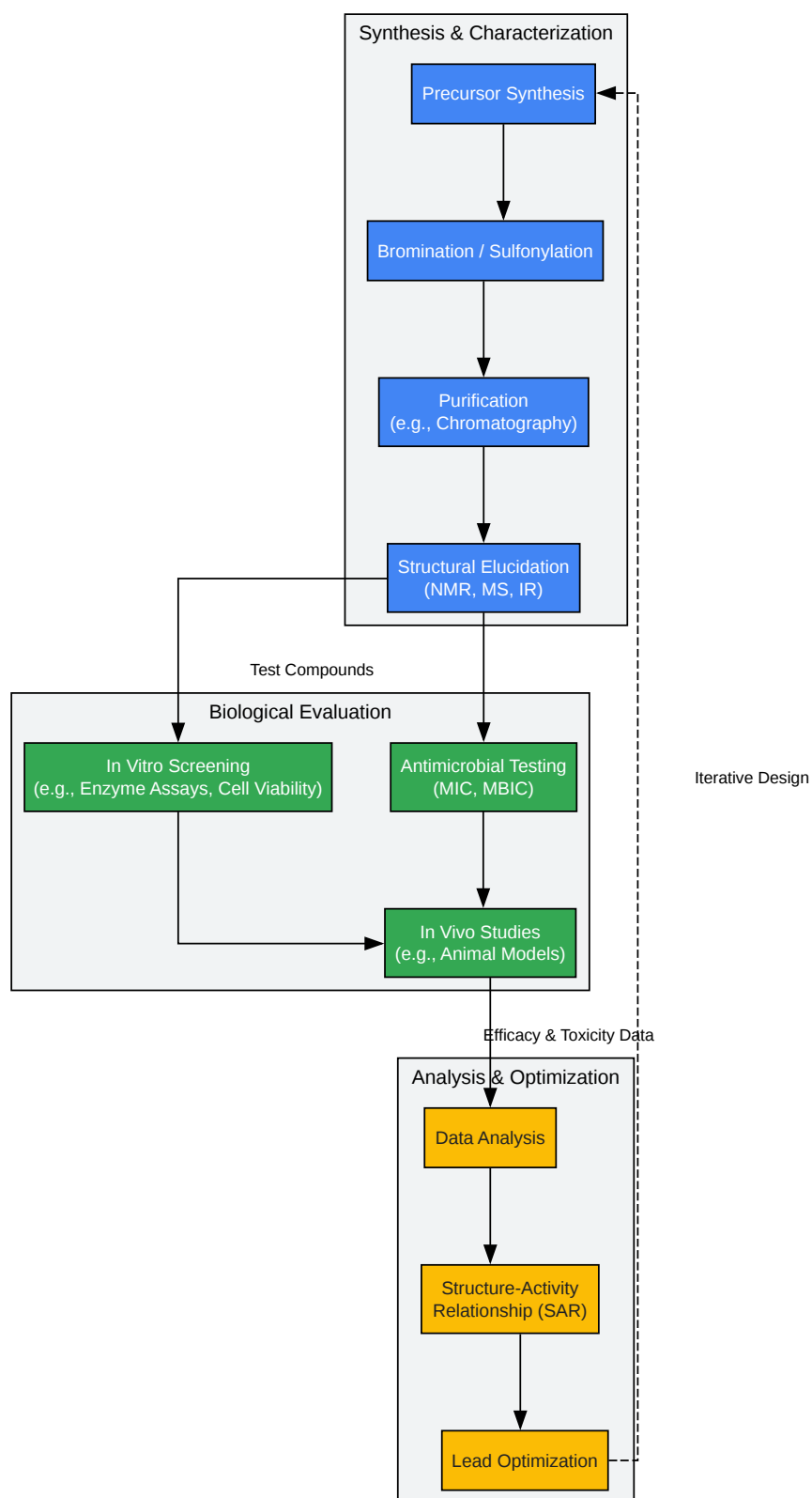
The introduction of halogen atoms, particularly bromine, into pharmacologically active molecules is a well-established strategy in medicinal chemistry to enhance therapeutic efficacy. Bromine's unique properties, including its size, electronegativity, and ability to form halogen bonds, can significantly influence a compound's lipophilicity, metabolic stability, and binding affinity to biological targets.^[1] The phenylsulfonyl scaffold is another privileged motif in drug discovery, present in a wide range of therapeutic agents due to its ability to act as a hydrogen bond acceptor and its rigid, well-defined geometry.^{[2][3]}

This technical guide provides a comprehensive literature review of brominated phenylsulfonyl compounds, focusing on their synthesis, diverse biological activities, and structure-activity relationships (SAR). We will summarize key quantitative data, detail relevant experimental protocols, and visualize complex relationships to provide a thorough resource for professionals in drug development.

Synthesis Strategies

The preparation of brominated phenylsulfonyl compounds typically involves multi-step synthetic sequences. Common strategies include the direct bromination of a phenylsulfonyl precursor or the construction of the sulfonyl group onto a pre-brominated aromatic ring.

A general workflow for the synthesis and evaluation of these compounds is outlined below. This process begins with the chemical synthesis of novel derivatives, followed by purification and rigorous structural confirmation using spectroscopic methods. The purified compounds are then subjected to a battery of biological assays to determine their activity, leading to structure-activity relationship analysis that informs the design of next-generation compounds.



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Caption: General experimental workflow for the development of brominated phenylsulfonyl compounds.

Key Experimental Protocols

General Protocol for Synthesis of N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives^[4]:

- **Starting Material Preparation:** 4-[(4-Bromophenyl)sulfonyl]benzoic acid is prepared and subsequently converted to its acid chloride using thionyl chloride.
- **Amide Coupling:** The resulting acid chloride is reacted with the appropriate L-valine derivative in a suitable solvent (e.g., dichloromethane) in the presence of a base (e.g., triethylamine) to yield the N-acylated amino acid product.
- **Purification:** The crude product is purified using column chromatography on silica gel.
- **Characterization:** The final structure is confirmed by spectroscopic methods including ¹H-NMR, ¹³C-NMR, and mass spectrometry.

General Protocol for Halosulfonylation of [1.1.1]Propellane^{[2][3]}:

- **In Situ Reagent Generation:** A sulfinate salt (e.g., sodium benzenesulfinate) is dissolved in a suitable solvent. A halogen source, such as N-bromosuccinimide (NBS), is added to generate the sulfonyl halide in situ.^{[2][3]}
- **Addition Reaction:** The strain-release reagent, [1.1.1]propellane, is added to the reaction mixture. The reaction proceeds under mild conditions.
- **Workup and Purification:** The reaction is quenched, and the product is extracted. Purification is typically achieved through column chromatography to yield the desired bromosulfonylated bicyclo[1.1.1]pentane (BCP). This method is noted for its scalability, with successful syntheses performed on a 96-gram scale.^{[2][3]}

Biological Activities and Therapeutic Potential

Brominated phenylsulfonyl compounds exhibit a wide spectrum of biological activities, positioning them as promising scaffolds for drug development in various therapeutic areas.

Antimicrobial and Antibiofilm Activity

The incorporation of a bromine atom onto a phenylsulfonyl scaffold is a recurring theme in the development of potent antimicrobial agents.^[4] Studies have shown that brominated derivatives often exhibit superior activity compared to their unsubstituted or chlorinated analogs.^[4]

A substructure search based on the 1-bromo-4-(phenylsulfonyl)benzene scaffold identified 32 compounds with registered minimal inhibitory concentration (MIC) values ranging from 2.5 to 1024 µg/mL, indicating that the nature of other substituents is critical for potency.^[4] For instance, a novel N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine derivative demonstrated moderate activity against *S. aureus* with a MIC value of 250 µg/mL.^[4]

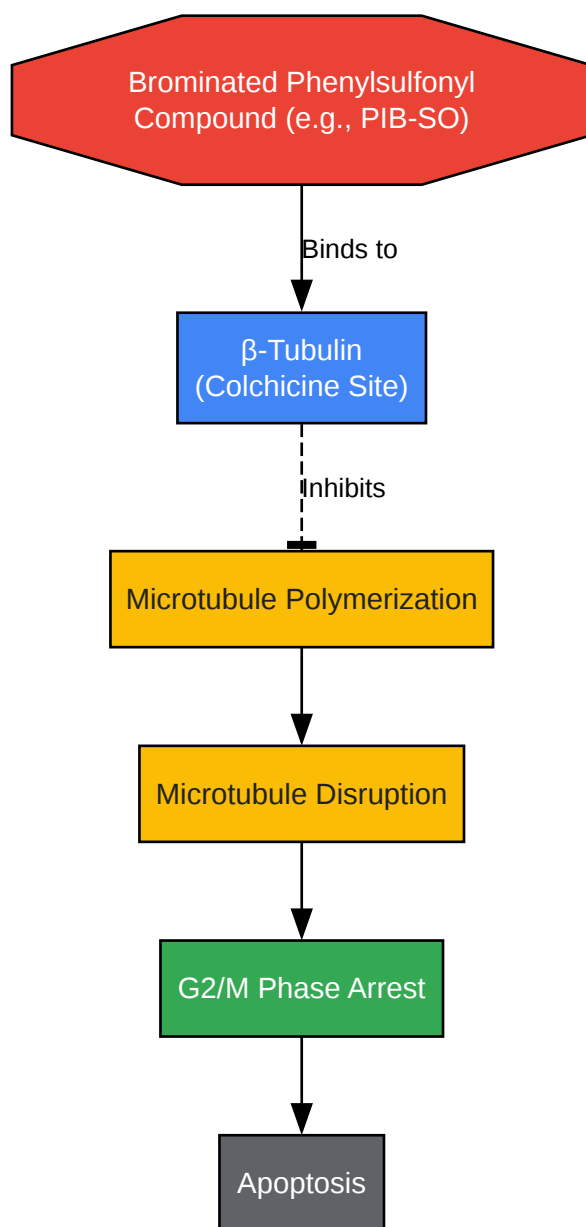
Compound Class	Organism	Activity Type	Quantitative Data (µg/mL)	Reference
N-Acyl-L-valine Derivatives	Staphylococcus aureus	MIC	250	^[4]
1-bromo-4-(phenylsulfonyl)benzene derivatives	Various bacteria	MIC	2.5 - 1024	^[4]
Linezolid analogue (with bromomethyl thiazole)	Gram-positive strains	MIC	8 - 16	^[5]
1-(3,5-dibromo-2,4-dihydroxybenzyl)pyrrolidin-2-one	Staphylococcus epidermidis	MIC	16	^[6]

Anticancer Activity

The phenylsulfonyl framework is a key component of several anticancer agents, and bromination can further enhance this activity. Certain brominated phenylsulfonyl derivatives act

as tubulin polymerization inhibitors, mimicking the action of potent antimitotic agents like combretastatin A-4.[7]

One study detailed a series of phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonates (PIB-SOs), which showed antiproliferative activities in the nanomolar range across 16 different cancer cell lines.[7] These compounds bind to the colchicine-binding site on β -tubulin, leading to cytoskeleton disruption, G2/M phase cell cycle arrest, and ultimately, cell death.[7] Another study found that a phenylsulfonylpiperazine derivative, compound 3, was highly cytotoxic to the luminal breast cancer cell line MCF7 with an IC₅₀ of 4.48 μ M and a high selectivity index of 35.6.[8] This compound was also found to upregulate E-Cadherin transcripts, suggesting an effect on the epithelial-mesenchymal transition mechanism.[8]



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Caption: Proposed mechanism of action for anticancer brominated phenylsulfonyl compounds.

Compound Class	Cell Line(s)	Activity Type	Quantitative Data (μM)	Reference
Phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonates (PIB-SOs)	16 cancer lines	Antiproliferative	Nanomolar range	[7]
(4-(1H-tetrazol-1-yl)phenyl)(4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)methanone	MCF7	IC50	4.48	[8]
Aminobenzoxazole derivative 1	KDR Target	IC50	6.855	[9]
Aminobenzoxazole derivative 16	MCF-7	IC50	6.98	[9]
Aminobenzoxazole derivative 17	A549	IC50	Not specified, 85.81% inhibition	[9]

Enzyme Inhibition

Brominated phenylsulfonyl compounds have also been investigated as inhibitors of various enzymes. A series of novel bromophenols showed potent inhibition against acetylcholinesterase (AChE) and α -glycosidase, with K_i values in the nanomolar range.[10] Specifically, the K_i values ranged from 8.94 ± 0.73 to 59.45 ± 14.97 nM against AChE and 4.31 ± 1.93 to 44.14 ± 2.19 nM against α -glycosidase.[10] Additionally, N-phenylsulfonamide derivatives have been synthesized and shown to be potent inhibitors of carbonic anhydrase (CA) isoenzymes and cholinesterases, with K_i values as low as 24.4 nM.[11]

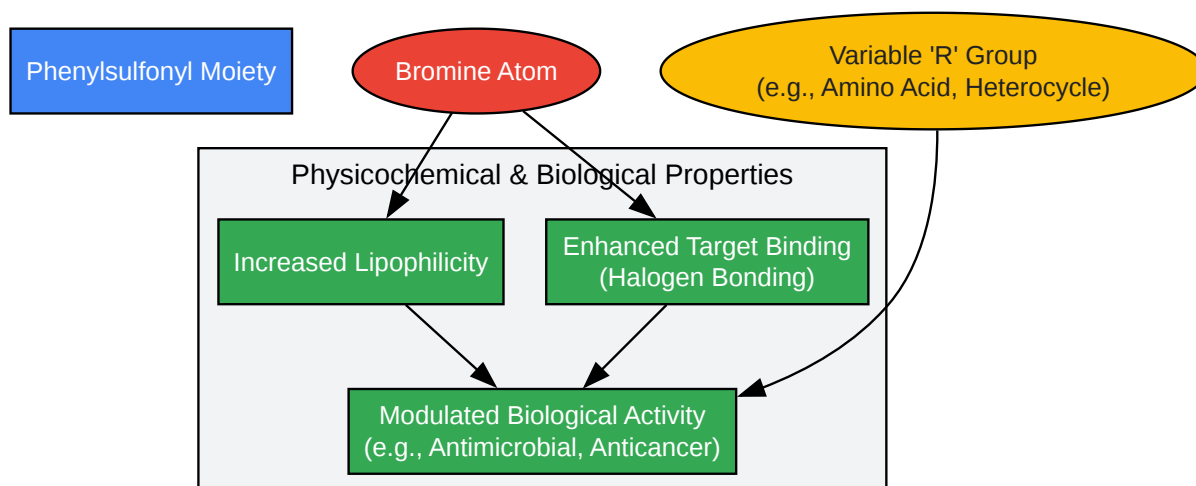
Compound Class	Target Enzyme	Activity Type	Quantitative Data (nM)	Reference
Novel Bromophenols	Acetylcholinesterase (AChE)	Ki	8.94 - 59.45	[10]
Novel Bromophenols	α -glycosidase	Ki	4.31 - 44.14	[10]
N-phenylsulfonamide (Cmpd 8)	Butyrylcholinesterase (BChE)	Ki	24.4	[11]
N-phenylsulfonamide (Cmpd 2)	Carbonic Anhydrase II	Ki	33.5	[11]

RORyt Inverse Agonism

The retinoic acid receptor-related orphan receptor γ t (ROR γ t) is a key regulator in autoimmune diseases.[12] A series of 1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinoline derivatives were developed as ROR γ t inverse agonists. One derivative, (R)-D4, demonstrated superior oral bioavailability in mice (48.1%) and rats (32.9%) compared to the clinical candidate GSK2981278 and showed efficacy in mouse models of psoriasis and rheumatoid arthritis with no adverse effects.[12]

Structure-Activity Relationship (SAR) Analysis

The biological activity of brominated phenylsulfonyl compounds is highly dependent on their structural features. The interplay between the core scaffold, the position and number of bromine atoms, and the nature of other substituents dictates the therapeutic potential.



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Caption: Key structural elements influencing the activity of brominated phenylsulfonfyl compounds.

- **Role of the Bromine Atom:** The presence of bromine generally increases the lipophilicity of the compounds, which can enhance cell membrane penetration and improve antimicrobial effects.[4] Furthermore, bromine can participate in halogen bonding, a non-covalent interaction that can improve binding affinity to target proteins, potentially increasing potency. [1] The position of the bromine atom is also crucial for activity.
- **Role of the Phenylsulfonfyl Group:** This group acts as a rigid scaffold and a potent hydrogen bond acceptor, anchoring the molecule in the binding pocket of its target. Its diaryl sulfone structure is a recognized pharmacophore with diverse biological properties.[4]
- **Influence of Other Substituents:** As seen in antimicrobial studies, the 'R' group attached to the core scaffold has a profound impact on potency.[4] For example, in a series of linezolid analogues, a bromomethyl thiazole group was found to be important for retaining activity against Gram-positive bacteria.[5] In anticancer agents, specific heterocyclic moieties like oxoimidazolidine are required for tubulin inhibition.[7]

Conclusion and Future Outlook

Brominated phenylsulfonyl compounds represent a versatile and highly promising class of molecules in drug discovery. The synergistic combination of the phenylsulfonyl scaffold and bromine substitution has yielded potent agents with demonstrated antimicrobial, anticancer, and enzyme-inhibiting activities. The synthetic accessibility and the potential for chemical diversification make this scaffold an attractive starting point for developing new therapeutic agents.[4]

Future research should focus on expanding the chemical diversity of this class, exploring novel 'R' groups to optimize potency and selectivity. A deeper investigation into the mechanism of action, particularly the role of halogen bonding in target engagement, will be critical for rational drug design. Furthermore, optimizing the pharmacokinetic properties, such as oral bioavailability and metabolic stability, will be essential for translating these promising compounds from the laboratory to clinical applications.[12]

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